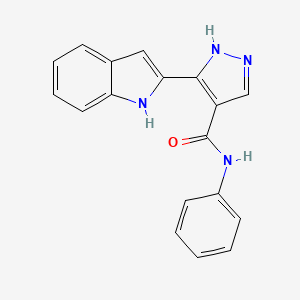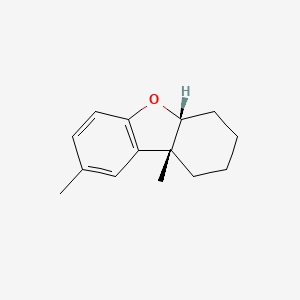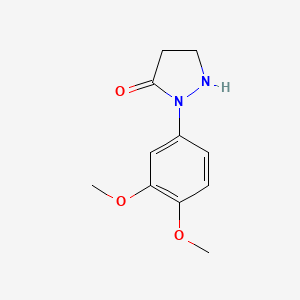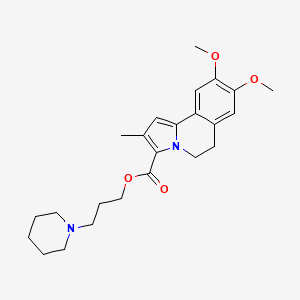
1,2-Bis(4-phenyl-5-(propylthio)-4H-1,2,4-triazol-3-yl)ethane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Bis(4-phenyl-5-(propylthio)-4H-1,2,4-triazol-3-yl)ethane is a complex organic compound featuring two triazole rings substituted with phenyl and propylthio groups
Métodos De Preparación
The synthesis of 1,2-Bis(4-phenyl-5-(propylthio)-4H-1,2,4-triazol-3-yl)ethane typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4-phenyl-5-(propylthio)-4H-1,2,4-triazole with ethylene dibromide under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product, which is then purified using column chromatography .
Análisis De Reacciones Químicas
1,2-Bis(4-phenyl-5-(propylthio)-4H-1,2,4-triazol-3-yl)ethane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield the corresponding thiols.
Substitution: Nucleophilic substitution reactions can occur at the triazole rings, where halogenated reagents can replace the phenyl or propylthio groups under appropriate conditions.
Common reagents and conditions for these reactions include organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF), and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions. Major products formed from these reactions include sulfoxides, sulfones, and substituted triazoles.
Aplicaciones Científicas De Investigación
1,2-Bis(4-phenyl-5-(propylthio)-4H-1,2,4-triazol-3-yl)ethane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits potential antimicrobial and antifungal properties, making it a candidate for the development of new antibiotics.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with specific molecular targets.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1,2-Bis(4-phenyl-5-(propylthio)-4H-1,2,4-triazol-3-yl)ethane involves its interaction with various molecular targets. The triazole rings can coordinate with metal ions, influencing enzymatic activities and disrupting cellular processes. The phenyl and propylthio groups enhance its lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets. These interactions can lead to the inhibition of key enzymes and pathways, resulting in antimicrobial or anticancer effects.
Comparación Con Compuestos Similares
1,2-Bis(4-phenyl-5-(propylthio)-4H-1,2,4-triazol-3-yl)ethane can be compared with other triazole-containing compounds, such as:
1,2-Bis(4-phenyl-5-methyl-4H-1,2,4-triazol-3-yl)ethane: Similar structure but with a methyl group instead of a propylthio group, leading to different chemical properties and reactivity.
1,2-Bis(4-phenyl-5-(ethylthio)-4H-1,2,4-triazol-3-yl)ethane: Contains an ethylthio group, which affects its lipophilicity and biological activity.
4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids: These compounds have shown potent anticancer activities and are structurally related due to the presence of the triazole ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
72743-90-9 |
|---|---|
Fórmula molecular |
C24H28N6S2 |
Peso molecular |
464.7 g/mol |
Nombre IUPAC |
4-phenyl-3-[2-(4-phenyl-5-propylsulfanyl-1,2,4-triazol-3-yl)ethyl]-5-propylsulfanyl-1,2,4-triazole |
InChI |
InChI=1S/C24H28N6S2/c1-3-17-31-23-27-25-21(29(23)19-11-7-5-8-12-19)15-16-22-26-28-24(32-18-4-2)30(22)20-13-9-6-10-14-20/h5-14H,3-4,15-18H2,1-2H3 |
Clave InChI |
WVUFMCFZYZUTLV-UHFFFAOYSA-N |
SMILES canónico |
CCCSC1=NN=C(N1C2=CC=CC=C2)CCC3=NN=C(N3C4=CC=CC=C4)SCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethanol, 2-[2-[2-(decyloxy)ethoxy]ethoxy]-, hydrogen sulfate, ammonium salt](/img/structure/B12902923.png)
![1-{4-[4-(3-Phenylquinoxalin-2-yl)phenoxy]phenyl}ethan-1-one](/img/structure/B12902938.png)



![Benzenesulfonamide, N-[4-chloro-5-(1-pyrrolidinyl)-2-thiazolyl]-](/img/structure/B12902961.png)





![2-(Dibenzo[b,d]furan-3-carbonyl)benzoic acid](/img/structure/B12903002.png)
![3-Phenylimidazo[1,2-a]pyrimidine](/img/structure/B12903003.png)
![4-Methyl-6-phenyl-2-(piperidin-1-yl)imidazo[1,5-a]pyrimidine](/img/structure/B12903007.png)
